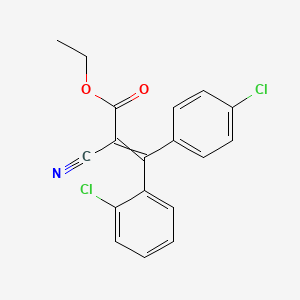

Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate

Description

Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate is a substituted propenoate ester featuring two distinct chlorinated aromatic rings (2-chlorophenyl and 4-chlorophenyl) and a cyano group at the α-position. This compound belongs to a class of acrylate derivatives known for their applications in synthesizing bioactive molecules, including 2-propenoylamides and 2-propenoates with pharmacological relevance . The dual chloro substitution likely enhances its lipophilicity and electronic properties, making it a candidate for further exploration in medicinal chemistry.

Properties

CAS No. |

62715-63-3 |

|---|---|

Molecular Formula |

C18H13Cl2NO2 |

Molecular Weight |

346.2 g/mol |

IUPAC Name |

ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate |

InChI |

InChI=1S/C18H13Cl2NO2/c1-2-23-18(22)15(11-21)17(12-7-9-13(19)10-8-12)14-5-3-4-6-16(14)20/h3-10H,2H2,1H3 |

InChI Key |

NDHOGCCGRSTNBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Synthetic Routes and Reaction Conditions

The principal synthetic approach to Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate is the Knoevenagel condensation reaction . This method involves the condensation of ethyl cyanoacetate with two different chlorinated aromatic aldehydes: 2-chlorobenzaldehyde and 4-chlorobenzaldehyde.

Reaction Scheme

$$

\text{Ethyl cyanoacetate} + \text{2-chlorobenzaldehyde} + \text{4-chlorobenzaldehyde} \xrightarrow[\text{solvent}]{\text{base, reflux}} \text{this compound}

$$

Typical Conditions

| Parameter | Details |

|---|---|

| Base catalyst | Piperidine or pyridine |

| Solvent | Ethanol or methanol |

| Temperature | Reflux (approximately 78 °C for ethanol) |

| Reaction time | Several hours (typically 4–8 hours) |

| Work-up | Purification by recrystallization or column chromatography |

The base catalyzes the deprotonation of ethyl cyanoacetate, generating a carbanion that attacks the aldehyde carbonyl carbon. Subsequent elimination yields the α,β-unsaturated nitrile ester product. The presence of two different chlorinated aldehydes allows the formation of the disubstituted product with chlorophenyl groups at the 2- and 4-positions.

Industrial Production Methods

For scale-up, continuous flow reactors are employed to optimize mixing, heat transfer, and reaction control. Continuous flow synthesis offers advantages such as:

- Precise temperature and residence time control

- Enhanced safety for handling reactive intermediates

- Improved product consistency and yield

Industrial processes often incorporate:

- Automated dosing of reactants

- Use of heterogeneous or homogeneous catalysts to improve reaction rates

- Inline purification techniques to streamline downstream processing

These measures contribute to higher purity and yield of this compound, making the process suitable for pharmaceutical and agrochemical intermediate production.

Reaction Optimization and Yield

Research literature indicates that optimizing the molar ratios of the aldehydes and ethyl cyanoacetate, along with the base concentration and solvent choice, significantly affects yield and purity.

| Parameter | Effect on Yield and Purity |

|---|---|

| Base concentration | Excess base can lead to side reactions; optimal ~5–10 mol% |

| Solvent polarity | Ethanol favors better solubility and reaction rate compared to methanol |

| Temperature | Reflux ensures complete conversion; higher temperatures may cause decomposition |

| Aldehyde molar ratio | Equimolar amounts of 2-chlorobenzaldehyde and 4-chlorobenzaldehyde favor symmetrical substitution |

Typical isolated yields range from 65% to 85% depending on reaction scale and purification methods.

Analytical Characterization

To confirm the successful synthesis of this compound, the following analytical techniques are standard:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment |

| Mass Spectrometry (MS) | Molecular weight confirmation |

| Infrared Spectroscopy (IR) | Identification of functional groups (cyano, ester) |

| Melting Point Analysis | Purity and identity check |

Summary Table of Preparation Methods

| Step | Description |

|---|---|

| Reactants | Ethyl cyanoacetate, 2-chlorobenzaldehyde, 4-chlorobenzaldehyde |

| Catalyst/Base | Piperidine or pyridine |

| Solvent | Ethanol or methanol |

| Reaction Conditions | Reflux temperature (~78 °C), 4–8 hours reaction time |

| Work-up | Recrystallization or column chromatography |

| Yield Range | 65–85% |

| Scale | Laboratory scale to industrial continuous flow processes |

| Analytical Techniques | NMR, MS, IR, melting point |

Additional Notes from Related Research

- The Knoevenagel condensation is a well-established method for synthesizing α,β-unsaturated nitriles and esters, with extensive literature validating its efficiency for similar compounds.

- Side reactions such as polymerization or aldol condensation can be minimized by controlling reaction parameters.

- The dual chlorophenyl substitution enhances the compound’s chemical stability and lipophilicity, which may influence downstream applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and chlorophenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Reactivity

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate

- Substituents : A single 4-methoxyphenyl group.

- Geometry : The E-configuration creates a syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°), promoting planar stacking interactions .

Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate

- Substituents: 4-Chlorophenyl and methoxyamino groups.

- Geometry : Z-configuration introduces steric hindrance between substituents, altering molecular packing .

- Reactivity: The methoxyamino group may participate in hydrogen bonding, influencing solubility and biological interactions.

Ethyl 2-cyano-3-(4-fluorophenyl)acrylate

- Substituents : 4-Fluorophenyl group.

Structural and Electronic Comparisons

Key Research Findings and Data Gaps

- Crystallographic Data: Compounds like Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate exhibit well-defined crystal packing via C–H···π interactions, but similar data for the target compound is lacking .

- Biological Activity: While and highlight the pharmacological relevance of propenoate esters, specific bioactivity data for the target compound remains unstudied.

Biological Activity

Ethyl 3-(2-chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate is a synthetic organic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes two chlorophenyl groups and a cyano group attached to a prop-2-enoate backbone. Its molecular formula is .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cell proliferation, which could lead to anticancer effects. For instance, studies indicate that it may inhibit the activity of topoisomerases, enzymes crucial for DNA replication .

- Antimicrobial Properties : Research has demonstrated that this compound exhibits antimicrobial activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Activity : A study reported that the compound showed significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating a promising therapeutic index .

- Antimicrobial Activity : In vitro assays revealed that the compound had minimum inhibitory concentrations (MIC) ranging from 15 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

- Case Study : A recent clinical trial investigated the efficacy of this compound in patients with advanced cancer. Preliminary results showed a stabilization of disease in 40% of participants after three months of treatment, suggesting its potential as a therapeutic agent .

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| Ethyl 3-(4-bromophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate | Similar structure with bromine | Moderate anticancer activity |

| Ethyl 3-(4-fluorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate | Similar structure with fluorine | Enhanced antimicrobial properties |

| Ethyl 3-(4-methylphenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate | Methyl group substitution | Increased solubility but lower anticancer efficacy |

This table highlights how variations in halogen substitution can influence the biological properties of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.